

Application Note: Spectrophotometric Determination of Ferrous Succinate Concentration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ferrous succinate

Cat. No.: B157808

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferrous succinate is an iron supplement used in the treatment of iron-deficiency anemia.^[1] Accurate quantification of the ferrous iron (Fe^{2+}) content in raw materials and final pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a simple, rapid, and reliable spectrophotometric method for the determination of **ferrous succinate** concentration. The method is based on the formation of a stable, colored complex between ferrous ions and a chromogenic agent, which can be quantified using UV-Vis spectrophotometry.^{[2][3]}

Principle

The spectrophotometric determination of ferrous iron involves the reaction of Fe^{2+} ions with a suitable chromogenic reagent to form a colored complex.^[4] A commonly used and highly specific reagent for this purpose is 1,10-phenanthroline.^{[2][4][5]} In an acidic medium, ferrous ions react with 1,10-phenanthroline to form a stable orange-red tris(1,10-phenanthroline)iron(II) complex. The intensity of the color produced is directly proportional to the concentration of ferrous ions in the sample, which can be measured spectrophotometrically at the wavelength of maximum absorbance (λ_{max}).^{[4][6]} To ensure that all iron present is in the ferrous state, a reducing agent such as hydroxylamine hydrochloride is added to the sample.^{[5][7]} The pH of

the solution is maintained within the optimal range for complex formation (typically pH 3-5) using a buffer solution, such as sodium acetate.[6][7]

Experimental Protocols

1. Reagents and Materials

- **Ferrous Succinate** reference standard
- Ferrous Ammonium Sulfate Hexahydrate $[(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}]$
- 1,10-Phenanthroline
- Hydroxylamine Hydrochloride ($\text{NH}_2\text{OH} \cdot \text{HCl}$)
- Sodium Acetate (CH_3COONa)
- Concentrated Sulfuric Acid (H_2SO_4)
- Deionized Water
- Volumetric flasks (100 mL, 1000 mL)
- Pipettes (various sizes)
- UV-Vis Spectrophotometer
- Cuvettes

2. Preparation of Reagents

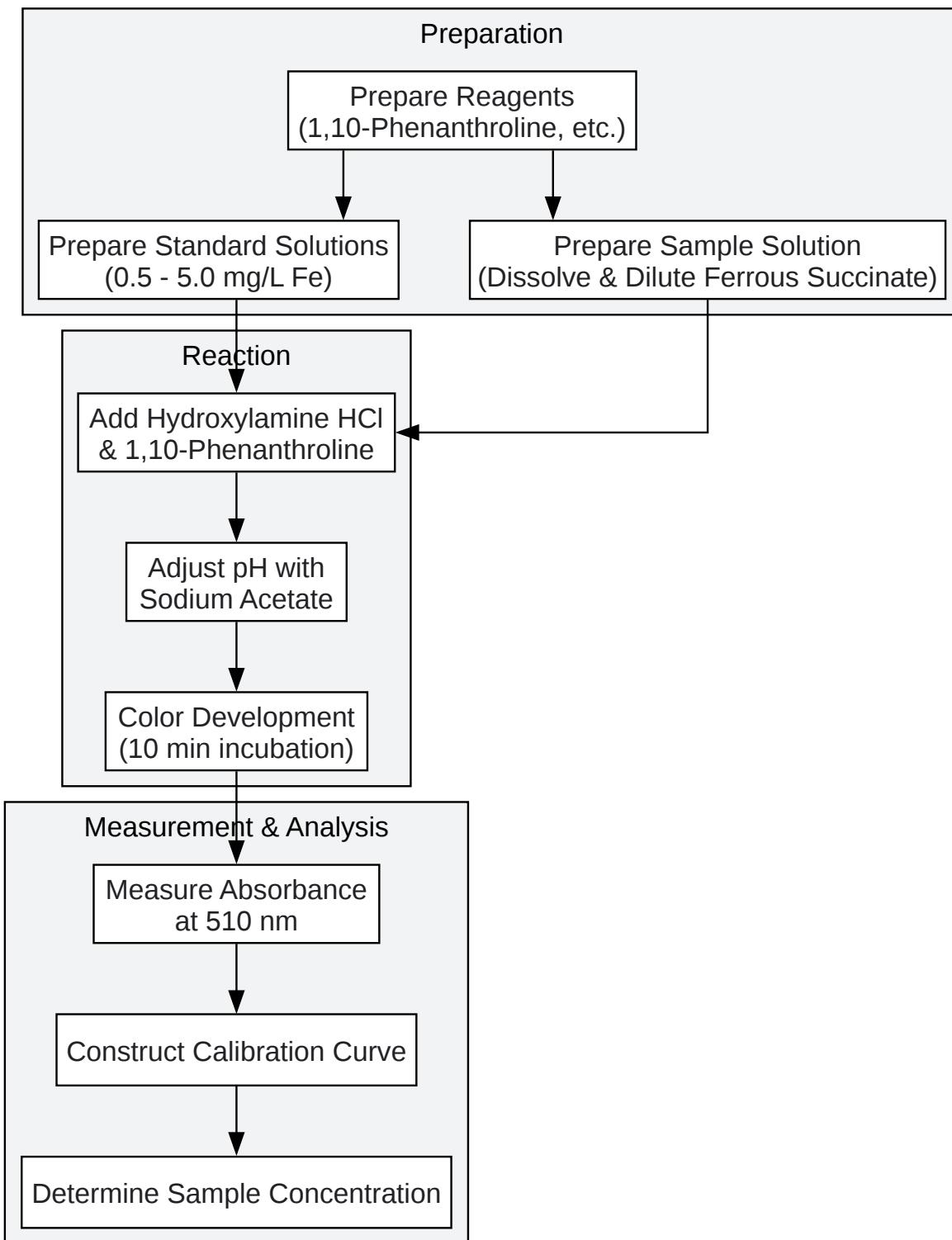
- Standard Iron Solution (100 ppm): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate and dissolve it in a 1000 mL volumetric flask containing deionized water and 5 mL of concentrated sulfuric acid. Dilute to the mark with deionized water.[7]
- 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water. Gentle warming may be required to facilitate dissolution.[2]

- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
- Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.

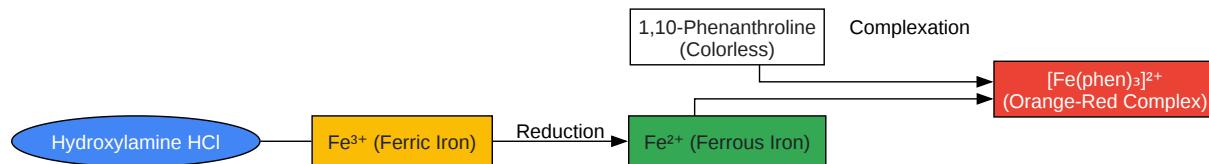
3. Preparation of Standard Curve

- Prepare a series of working standard solutions with concentrations ranging from 0.5 to 5.0 mg/L of iron by appropriately diluting the 100 ppm standard iron solution.[8]
- Into a series of 100 mL volumetric flasks, pipette 0, 5, 10, 25, and 50 mL of the 10 mg/L Fe standard solution.[8]
- To each flask, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of 1,10-phenanthroline solution.
- Add sodium acetate solution to adjust the pH to approximately 3-5.
- Dilute to the mark with deionized water and mix well.
- Allow the color to develop for at least 10 minutes.
- Measure the absorbance of each solution at the wavelength of maximum absorbance (approximately 510 nm) against a reagent blank.[8]
- Plot a calibration curve of absorbance versus concentration.

4. Sample Preparation and Analysis


- Accurately weigh a quantity of the **ferrous succinate** sample expected to contain a known amount of iron.
- Dissolve the sample in deionized water, acidified with a few drops of sulfuric acid, in a volumetric flask of appropriate size.
- Dilute the sample solution as necessary to bring the iron concentration within the range of the standard curve.

- Take an aliquot of the diluted sample solution and transfer it to a 100 mL volumetric flask.
- Follow steps 3-7 as described in the "Preparation of Standard Curve" section.
- From the measured absorbance, determine the concentration of iron in the sample solution using the calibration curve.
- Calculate the concentration of **ferrous succinate** in the original sample.


Data Presentation

Parameter	Value	Reference
Chromogenic Reagent	1,10-Phenanthroline	[2] [4] [5]
Wavelength of Maximum Absorbance (λ_{max})	510 - 522 nm	[7] [8]
pH Range for Complex Formation	3 - 5	[7]
Reducing Agent	Hydroxylamine Hydrochloride	[5] [7]
Buffer	Sodium Acetate	[6] [7]
Linearity Range	0.15 - 9.10 μ g/mL	[5]
Correlation Coefficient (r^2)	> 0.999	[3]

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectrophotometric determination of **ferrous succinate**.

[Click to download full resolution via product page](#)

Caption: Chemical reaction pathway for the colorimetric determination of ferrous iron.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Iron(2+) succinate | 17022-52-5 | Benchchem [benchchem.com]
- 3. ijpub.com [ijpub.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. proceedings.bas.bg [proceedings.bas.bg]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. asdlib.org [asdlib.org]
- 8. ajrsp.com [ajrsp.com]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Ferrous Succinate Concentration]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157808#spectrophotometric-determination-of-ferrous-succinate-concentration>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com